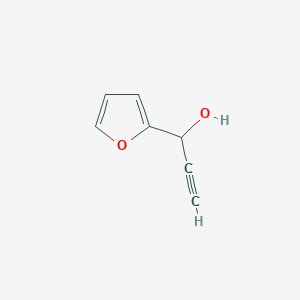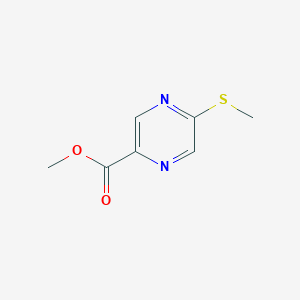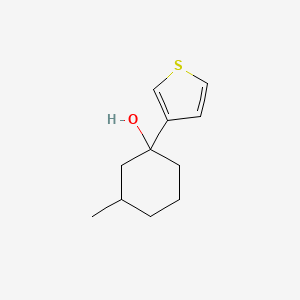![molecular formula C7H4BrNOS B8727816 2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
2-Bromo-6h-thieno[2,3-c]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6h-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a bromine atom at the second position and a hydroxyl group at the seventh position of the fused ring system makes this compound unique. It is commonly used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The hydroxyl group at the seventh position can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, oxidized ketones or aldehydes, and reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6h-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving kinase inhibition.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
Comparación Con Compuestos Similares
Thieno[2,3-c]pyridin-7-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chlorothieno[2,3-c]pyridin-7-ol: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Iodothieno[2,3-c]pyridin-7-ol:
Uniqueness: 2-Bromo-6h-thieno[2,3-c]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized derivatives and potential drug candidates.
Propiedades
Fórmula molecular |
C7H4BrNOS |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
2-bromo-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h1-3H,(H,9,10) |
Clave InChI |
QBRRKBBDPKCJFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=C1C=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)




